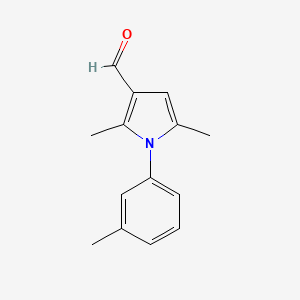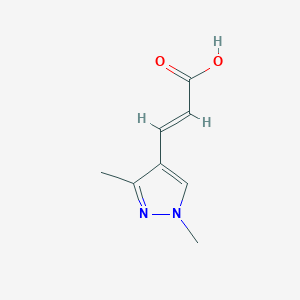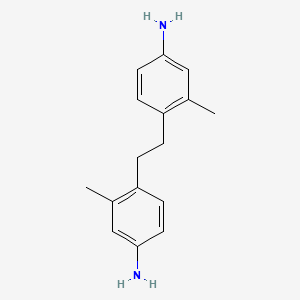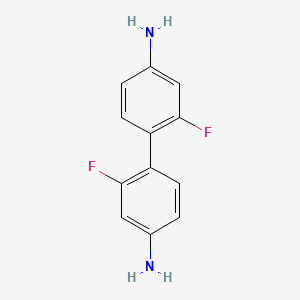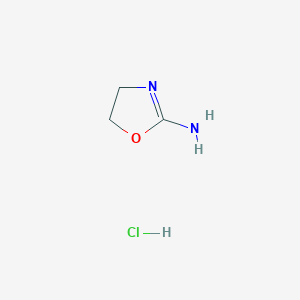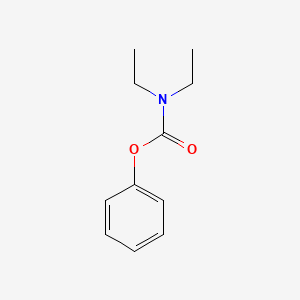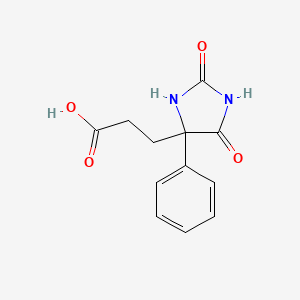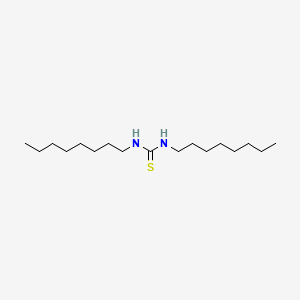![molecular formula C24H33FN7O7P B3025670 Propan-2-yl (2S)-2-[[[(2R,3R,4R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate CAS No. 1998705-64-8](/img/structure/B3025670.png)
Propan-2-yl (2S)-2-[[[(2R,3R,4R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Übersicht
Beschreibung
Bemnifosbuvir, also known as AT-527 or RO7496998, is an antiviral drug developed by Atea Pharmaceuticals and licensed to Roche for clinical development. It is a novel nucleotide analog prodrug initially designed for the treatment of hepatitis C virus infections. Bemnifosbuvir is the orally bioavailable hemisulfate salt of AT-511, which is metabolized in several steps to the active nucleotide triphosphate AT-9010. This compound acts as an RNA polymerase inhibitor, thereby interfering with viral replication .
Wissenschaftliche Forschungsanwendungen
Bemnifosbuvir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying nucleotide analogs and their interactions with enzymes.
Biology: Investigated for its effects on viral replication and its potential as an antiviral agent.
Medicine: Explored for its therapeutic potential in treating viral infections such as hepatitis C and COVID-19.
Industry: Utilized in the development of antiviral drugs and as a reference standard in pharmaceutical research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bemnifosbuvir involves multiple steps, starting from the preparation of the guanosine nucleotide analog. The key steps include:
Formation of the guanosine nucleotide analog: This involves the reaction of a purine base with a sugar moiety to form the nucleoside.
Phosphorylation: The nucleoside is then phosphorylated to form the nucleotide analog.
Prodrug formation: The nucleotide analog is further modified to form the prodrug, bemnifosbuvir.
Industrial Production Methods: Industrial production of bemnifosbuvir involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactions: Conducted in large reactors with precise control over temperature, pH, and reaction time.
Purification: The product is purified using techniques such as crystallization, chromatography, and filtration to remove impurities and by-products.
Quality control: Rigorous testing is conducted to ensure the final product meets the required specifications for pharmaceutical use.
Analyse Chemischer Reaktionen
Types of Reactions: Bemnifosbuvir undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the purine base.
Reduction: Reduction reactions can occur at the sugar moiety.
Substitution: Substitution reactions can take place at various positions on the purine base and the sugar moiety.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions include modified nucleotide analogs and their derivatives, which can have varying degrees of antiviral activity .
Wirkmechanismus
Bemnifosbuvir exerts its effects by targeting viral RNA polymerase. It has a dual mechanism of action:
Chain termination: Bemnifosbuvir is incorporated into the viral RNA chain, causing premature termination of RNA synthesis.
Nucleotityltransferase inhibition: It inhibits the nucleotityltransferase activity of the viral RNA polymerase, further preventing RNA synthesis.
These mechanisms create a high barrier to resistance, making bemnifosbuvir a potent antiviral agent .
Vergleich Mit ähnlichen Verbindungen
Bemnifosbuvir is compared with other similar compounds, such as:
Galidesivir: Another nucleotide analog with antiviral activity.
Remdesivir: A nucleotide analog used for the treatment of COVID-19.
Lufotrelvir: A protease inhibitor with antiviral properties.
Molnupiravir: A nucleoside analog with broad-spectrum antiviral activity.
Sofosbuvir: A nucleotide analog used for the treatment of hepatitis C.
Uniqueness: Bemnifosbuvir is unique due to its dual mechanism of action, targeting both chain termination and nucleotityltransferase inhibition. This dual targeting increases its potency and reduces the likelihood of resistance development compared to other antiviral agents .
Eigenschaften
CAS-Nummer |
1998705-64-8 |
|---|---|
Molekularformel |
C24H33FN7O7P |
Molekulargewicht |
581.5 g/mol |
IUPAC-Name |
propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C24H33FN7O7P/c1-13(2)37-21(34)14(3)31-40(35,39-15-9-7-6-8-10-15)36-11-16-18(33)24(4,25)22(38-16)32-12-28-17-19(27-5)29-23(26)30-20(17)32/h6-10,12-14,16,18,22,33H,11H2,1-5H3,(H,31,35)(H3,26,27,29,30)/t14-,16+,18+,22+,24+,40-/m0/s1 |
InChI-Schlüssel |
OISLSHLAXHALQZ-LZEIJKKFSA-N |
Isomerische SMILES |
C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=NC3=C(N=C(N=C32)N)NC)(C)F)O)OC4=CC=CC=C4 |
SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)N)NC)(C)F)O)OC4=CC=CC=C4 |
Kanonische SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)N)NC)(C)F)O)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




